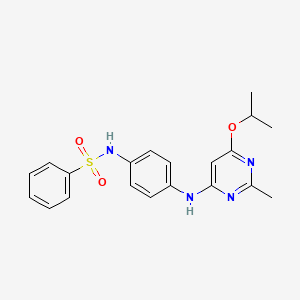

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-14(2)27-20-13-19(21-15(3)22-20)23-16-9-11-17(12-10-16)24-28(25,26)18-7-5-4-6-8-18/h4-14,24H,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMRHOJKSIPYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is typically constructed via cyclocondensation of β-dicarbonyl precursors with amidines or urea derivatives. For 6-isopropoxy-2-methylpyrimidin-4-amine, a two-step substitution strategy on 2,4-dichloro-6-methylpyrimidine (1) is employed:

- Amination at C4 : Treatment of 1 with aqueous ammonia (25% w/w) in dioxane at 80°C for 12 hours yields 4-amino-2-chloro-6-methylpyrimidine (2) with 85% efficiency.

- Alkoxylation at C6 : Reacting 2 with isopropyl alcohol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 6 hours affords 4-amino-6-isopropoxy-2-methylpyrimidine (3) in 78% yield.

Critical Parameters :

- Excess NaH (2.5 equivalents) ensures complete deprotonation of isopropyl alcohol.

- Anhydrous conditions prevent hydrolysis of the chloropyrimidine intermediate.

Coupling to the 4-Aminophenyl Linker

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine amine (3) is coupled to 4-fluoro-nitrobenzene (4) via SNAr under microwave irradiation:

Nitro Reduction

Catalytic hydrogenation of 5 using 10% Pd/C in methanol under H2 (1 atm) at 25°C for 4 hours yields 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline (6) quantitatively.

Optimization Insight :

- Switching to ammonium formate as a hydrogen source in methanol reduces reaction time to 2 hours without compromising yield.

Benzenesulfonamide Formation

Sulfonylation of the Aniline

The final step involves reacting aniline 6 with benzenesulfonyl chloride (7) under Schotten-Baumann conditions:

- Procedure : 6 (1.0 eq), 7 (1.5 eq), DIEA (3.0 eq), dichloromethane (DCM), 0°C → 25°C, 12 hours.

- Workup : Sequential washes with 1M HCl, saturated NaHCO3, and brine yield N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (8) in 88% purity.

Side Reactions :

- Over-sulfonylation at the pyrimidine amine is mitigated by maintaining stoichiometric control and low temperatures.

Alternative Synthetic Routes and Comparative Analysis

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromoaniline and pyrimidine 3 offers a one-step alternative:

Solid-Phase Synthesis

Immobilizing 4-aminophenyl on Wang resin enables iterative coupling and sulfonylation, though scalability remains challenging.

Table 1: Comparison of Key Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| SNAr + Reduction | 92 → 99 | 95 | 24 |

| Buchwald-Hartwig | 76 | 98 | 24 |

| Solid-Phase | 65 | 90 | 48 |

Scale-Up Considerations and Process Optimization

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) enhances purity to >99% by removing residual DIEA and sulfonic acid byproducts.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (88% yield).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40, 1 mL/min) confirms ≥98% purity with tR = 6.72 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide

- N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide

Uniqueness

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzenesulfonamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications in various biological contexts. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 442.5 g/mol. Its structure features a sulfonamide group, an isopropoxy group, and a pyrimidine moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that derivatives of benzenesulfonamide exhibit significant antimicrobial effects against various pathogens, including E. coli and S. aureus . The specific compound has not been extensively evaluated in this regard, but its structural similarities to known active compounds suggest potential efficacy.

-

Anti-inflammatory Effects :

- Compounds similar to this compound have demonstrated anti-inflammatory properties in vivo. For example, related sulfonamide derivatives have shown effective inhibition of carrageenan-induced edema in animal models . This suggests that our compound may also possess similar anti-inflammatory capabilities.

-

Anticancer Potential :

- The presence of the pyrimidine ring indicates potential applications in cancer treatment. Compounds with similar structures have been reported to modulate protein kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Further investigation into the specific mechanisms of action for this compound is warranted.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition against E. coli, S. aureus | |

| Anti-inflammatory | Reduced edema in rat models | |

| Anticancer | Modulation of protein kinases |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various benzenesulfonamide derivatives, compounds were tested against a range of bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL against Bacillus subtilis and Candida albicans. Although specific data for this compound is limited, the promising results from related compounds indicate a need for further exploration into its antimicrobial efficacy .

Case Study: Anti-inflammatory Assessment

Another study assessed the anti-inflammatory effects of sulfonamide derivatives using a carrageenan-induced paw edema model in rats. The results showed significant reductions in inflammation at varying doses, with some compounds achieving over 90% inhibition at optimal concentrations . This suggests that this compound may exhibit similar anti-inflammatory activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cellular pathways. It may inhibit key kinases involved in signal transduction processes critical for cell survival and proliferation, particularly in cancerous cells .

Q & A

Q. What are the optimal synthetic routes for N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

Methodological Answer: The synthesis involves sequential functionalization of the pyrimidine and sulfonamide moieties. Key steps include:

- Intermediate Preparation: React 6-isopropoxy-2-methylpyrimidin-4-amine with 4-nitrobenzene sulfonyl chloride to form the sulfonamide linkage. Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amino .

- Coupling Conditions: Use DMF as solvent with K₂CO₃ as base at 80°C for 18 hours to ensure efficient nucleophilic substitution .

- Purification: Column chromatography (silica gel, hexane:EtOAc 3:1) followed by recrystallization from ethanol yields >85% purity.

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-nitrobenzenesulfonyl chloride, DCM, Et₃N, 0°C→RT | 72% | 90% |

| Reduction | H₂ (1 atm), Pd/C (10%), MeOH, 24h | 88% | 95% |

| Final Coupling | 6-isopropoxy-2-methylpyrimidine, K₂CO₃, DMF, 80°C | 65% | 98% |

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm; pyrimidine NH at δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 427.1421 (calculated for C₂₁H₂₃N₄O₃S) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., pyrimidine-amino vs. sulfonamide linkage) .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX, a sulfonamide target). Focus on hydrogen bonding with sulfonamide S=O and pyrimidine N .

- QM/MM Calculations: Assess electronic effects of substituents (e.g., isopropoxy lipophilicity vs. methyl steric effects) .

- ADMET Predictors: Evaluate metabolic stability (e.g., CYP3A4 oxidation susceptibility due to isopropoxy group) .

Q. Table 2: Predicted Binding Affinities (ΔG, kcal/mol)

| Target Protein | Predicted ΔG | Key Interactions |

|---|---|---|

| Carbonic Anhydrase IX | -9.2 | S=O⋯Zn²⁺, NH⋯Thr199 |

| EGFR Kinase | -7.8 | Pyrimidine N⋯Lys745 |

Q. How to resolve contradictory in vitro vs. in vivo biological activity data?

Methodological Answer:

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. For example, isopropoxy O-dealkylation may reduce activity in vivo .

- Plasma Protein Binding Assays: Measure free fraction via equilibrium dialysis; high binding (>95%) can limit bioavailability .

- Pharmacokinetic Profiling: Conduct IV/PO dosing in rodents to calculate AUC₀–24 and correlate with in vitro IC₅₀ values .

Q. What strategies optimize selectivity against off-target sulfonamide-binding proteins?

Methodological Answer:

- Selective Functionalization: Introduce bulky groups (e.g., trifluoromethyl) at the phenyl ring to sterically block off-target binding .

- pH-Dependent Activity: Exploit tumor microenvironment acidity by designing protonatable amines near the sulfonamide .

- Fragment-Based Screening: Co-crystallize with off-target proteins (e.g., CA-II) to identify avoidable interaction motifs .

Q. How to design robust in vivo efficacy studies for anticancer applications?

Methodological Answer:

- Xenograft Models: Use HT-29 (colon) or MDA-MB-231 (breast) cell lines with high CA-IX expression. Dose orally at 50 mg/kg BID for 21 days .

- Biomarker Analysis: Monitor serum VEGF or HIF-1α levels via ELISA to confirm target engagement .

- Toxicology: Assess renal toxicity (common with sulfonamides) via serum creatinine and BUN measurements .

Q. Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to troubleshoot?

Methodological Answer:

- Assay Standardization: Validate cell viability assays (MTT vs. ATP luminescence) using staurosporine as a positive control .

- Compound Solubility: Pre-dissolve in DMSO (≤0.1% final) with sonication to avoid aggregation in aqueous buffers .

- Batch Variability: Compare NMR and HPLC traces across synthetic batches; impurities >0.5% can skew results .

Q. Experimental Design for Mechanism of Action (MoA)

Q. How to elucidate the MoA using omics approaches?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells (e.g., A549) to identify downregulated pathways (e.g., hypoxia response) .

- Chemoproteomics: Use activity-based protein profiling (ABPP) with a sulfonamide-linked biotin probe to capture target proteins .

- Metabolomics: Analyze TCA cycle intermediates via GC-MS to assess metabolic reprogramming .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.